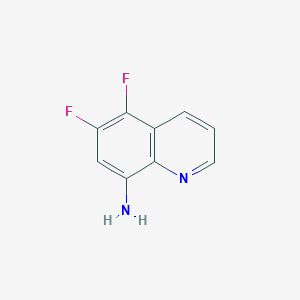

5,6-Difluoro-8-quinolinamine

Descripción general

Descripción

5,6-Difluoro-8-quinolinamine: is a fluorinated quinoline derivative with the molecular formula C9H6F2N2 . This compound is part of a broader class of fluorinated quinolines, which are known for their significant biological activities and applications in various fields such as medicine, agriculture, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-8-quinolinamine typically involves the fluorination of quinoline derivatives. One common method includes the direct fluorination of 6-methoxyquinoline at the 5-position, followed by further functionalization to introduce the amino group at the 8-position . Another approach involves the nucleophilic displacement of halogen atoms in polyfluorinated quinolines .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 5,6-Difluoro-8-quinolinamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Hydrogenated quinoline derivatives.

Substitution: Various substituted quinolines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antineoplastic Agents

Research has shown that derivatives of 5,6-Difluoro-8-quinolinamine exhibit promising antineoplastic properties. These compounds have been synthesized and tested in various cancer cell lines to assess their cytotoxicity. Preliminary studies indicate that certain derivatives can induce apoptosis in cancer cells, suggesting their potential as effective cancer therapies.

Antiviral Properties

The compound is also being explored for its antiviral capabilities, particularly against RNA viruses. In vitro studies using cell culture assays have demonstrated that some derivatives inhibit viral replication effectively. Molecular docking studies further support these findings by predicting favorable binding affinities to viral proteins.

Immunosuppressive Properties

In the context of organ transplantation, certain derivatives have shown potential in reducing graft rejection rates. Studies conducted in animal models indicate that these compounds may modulate immune cell functions, highlighting their applicability in transplant medicine.

Antimicrobial Activity

this compound has been investigated for its ability to inhibit key enzymes in pathogens, making it a candidate for development as an antimicrobial agent. Its mechanism involves targeting bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication.

Organic Electronics

The electronic properties of this compound make it a suitable candidate for use in organic light-emitting diodes (OLEDs). When incorporated into the active layer of OLEDs, it has been reported to enhance electroluminescence efficiency and stability. Spectroscopic characterization methods are employed to analyze its photophysical properties.

Analytical Chemistry

Due to its fluorescence characteristics, this compound is utilized as a fluorophore in the development of chemical sensors. These sensors demonstrate high sensitivity and selectivity for detecting various analytes, with detection limits often reaching the nanomolar range. The interaction with target molecules is monitored through changes in fluorescence intensity.

Supramolecular Chemistry

The structural features of this compound facilitate its use in supramolecular assemblies. It can form host-guest complexes and self-assembled structures that have implications in nanotechnology and materials science. Binding affinities are studied using calorimetric and spectroscopic techniques to understand these interactions better.

Cardiovascular Research

Research has also been conducted on the use of fluorinated quinolines like this compound in treating heart diseases. Studies focusing on its vasodilatory and cardioprotective effects suggest a potential therapeutic role for these compounds in improving cardiac function and alleviating symptoms associated with heart disease.

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antineoplastic Agents | Induces apoptosis in cancer cells; ongoing optimization research |

| Antiviral Properties | Inhibits viral replication; favorable binding to viral proteins | |

| Immunosuppressive Properties | Reduces graft rejection rates; modulates immune cell function | |

| Antimicrobial Activity | Targets bacterial enzymes; inhibits DNA replication | |

| Organic Electronics | OLEDs | Enhances electroluminescence efficiency and stability |

| Analytical Chemistry | Chemical Sensors | High sensitivity/selectivity; detection limits in nanomolar range |

| Supramolecular Chemistry | Supramolecular Assemblies | Forms host-guest complexes; studied using calorimetric/spectroscopic techniques |

| Cardiovascular Research | Treatment of Heart Diseases | Promising results in improving cardiac function; potential therapeutic applications |

Mecanismo De Acción

The mechanism of action of 5,6-Difluoro-8-quinolinamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in antimicrobial applications, it targets bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell death . The fluorine atoms enhance the compound’s binding affinity and specificity to these targets .

Comparación Con Compuestos Similares

- 5-Fluoroquinoline

- 6-Fluoroquinoline

- 8-Fluoroquinoline

- 5,8-Difluoroquinoline

Comparison: 5,6-Difluoro-8-quinolinamine is unique due to the presence of two fluorine atoms at the 5 and 6 positions, which significantly alters its chemical reactivity and biological activity compared to mono-fluorinated quinolines. This dual fluorination enhances its stability and increases its potential as a therapeutic agent .

Actividad Biológica

5,6-Difluoro-8-quinolinamine is a fluorinated derivative of quinoline that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes two fluorine atoms at the 5 and 6 positions of the quinoline ring. This structural modification enhances its reactivity and biological activity compared to other quinoline derivatives.

The molecular formula of this compound is C9H6F2N2. The introduction of fluorine atoms not only increases the compound's stability but also alters its interaction with biological macromolecules. The synthesis of this compound can be achieved through various methods, including:

- Buchwald-Hartwig amination : A common method for introducing amines into aryl halides.

- Copper-catalyzed reactions : Effective for selective modifications at specific positions on the quinoline ring.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in various metabolic pathways. Notably, it has shown potential as an antimicrobial and antimalarial agent. The mechanisms include:

- Inhibition of DNA gyrase and topoisomerase IV : These enzymes are critical for DNA replication in bacteria, and their inhibition leads to cell death.

- Interactions with metal ions : This may enhance the compound's stability and biological activity under physiological conditions.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin. For example:

| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 4 | Ciprofloxacin | 0.125 |

| Escherichia coli | 8 | Ciprofloxacin | 0.25 |

| Klebsiella pneumoniae | 16 | Ciprofloxacin | 0.5 |

These findings suggest that this compound could be developed into a novel class of broad-spectrum antibacterial agents .

Antimalarial Activity

In antimalarial assays, this compound has shown significant efficacy against Plasmodium falciparum, with IC50 values ranging from 150 to 680 nM against chloroquine-resistant strains. Its mechanism involves inhibition of hematin crystallization, a crucial process for malaria parasite survival.

| Compound | IC50 (nM) | Reference Drug | IC50 (nM) |

|---|---|---|---|

| This compound | 150–680 | Chloroquine | ~20 |

The ability to inhibit hematin crystallization suggests a potential for developing new antimalarial therapies that can overcome existing drug resistance .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in clinical settings:

- Antimicrobial Resistance : A study focused on the rising incidence of multidrug-resistant Gram-positive bacteria emphasized the need for new antimicrobial agents. Compounds similar to 5,6-difluoro derivatives were identified as promising candidates due to their potent activity against resistant strains .

- Antimalarial Efficacy : Research demonstrated that derivatives of quinoline, including this compound, exhibited significant antiplasmodial activity in vitro and in vivo, with low cytotoxicity against human cell lines .

Propiedades

IUPAC Name |

5,6-difluoroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2/c10-6-4-7(12)9-5(8(6)11)2-1-3-13-9/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAZWWUSIDUIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=C2F)F)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.